molecular formula C6H14N2O B13834347 (3R,5S)-3,5-dimethylmorpholin-4-amine

(3R,5S)-3,5-dimethylmorpholin-4-amine

Cat. No.: B13834347
M. Wt: 130.19 g/mol
InChI Key: BERKOVZFCSNAEZ-OLQVQODUSA-N
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Description

(3R,5S)-3,5-Dimethylmorpholin-4-amine is a chiral amine compound with the molecular formula C6H13NO It is characterized by the presence of two methyl groups attached to the morpholine ring, specifically at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-3,5-dimethylmorpholin-4-amine typically involves the stereoselective introduction of chiral centers. One common method includes the reaction of appropriate starting materials under controlled conditions to ensure the desired stereochemistry. For instance, the preparation might involve the use of chiral catalysts or reagents to achieve the selective formation of the (3R,5S) configuration.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of flow microreactor systems, which provide efficient and sustainable synthesis routes .

Chemical Reactions Analysis

Types of Reactions: (3R,5S)-3,5-dimethylmorpholin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted morpholine derivatives .

Scientific Research Applications

(3R,5S)-3,5-dimethylmorpholin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5S)-3,5-dimethylmorpholin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (3R,5S)-3,5-dimethylmorpholin-4-amine is unique due to its specific stereochemistry and the presence of the amine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3R,5S)-3,5-dimethylmorpholin-4-amine

InChI

InChI=1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6+

InChI Key

BERKOVZFCSNAEZ-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H](N1N)C

Canonical SMILES

CC1COCC(N1N)C

Origin of Product

United States

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